7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
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Overview
Description
7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a complex organic compound that features a unique combination of fluorinated and trifluoromethylated aromatic rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[2,1-C][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the {[4-(trifluoromethyl)phenyl]methyl}sulfanyl Group: This can be done via a thiol-ene reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmaceutical agent. Its fluorinated and trifluoromethylated groups are known to enhance biological activity and metabolic stability.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s fluorinated and trifluoromethylated groups may enhance its binding affinity and specificity, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-3-(methylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
- 7-(4-Chlorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
Uniqueness
Compared to similar compounds, 7-(4-Fluorophenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is unique due to the presence of both fluorinated and trifluoromethylated aromatic rings. This combination enhances its chemical stability, biological activity, and potential for diverse applications.
Properties
Molecular Formula |
C18H14F4N4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C18H14F4N4S/c19-14-5-7-15(8-6-14)25-9-10-26-16(25)23-24-17(26)27-11-12-1-3-13(4-2-12)18(20,21)22/h1-8H,9-11H2 |
InChI Key |
OHKPZWCQTIFYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)N1C4=CC=C(C=C4)F |
Origin of Product |
United States |
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